molecular formula C21H19N3O2 B3135228 1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 400087-60-7

1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B3135228
CAS RN: 400087-60-7
M. Wt: 345.4 g/mol
InChI Key: DCLNWDKVIHQUTL-UHFFFAOYSA-N
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Description

“1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines generally involves derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .

Future Directions

Imidazo[4,5-b]pyridines have diverse biological activity and are of interest in the search for new biologically active substances . The information summarized in the review may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines and pyridopyrazines .

properties

IUPAC Name

1-[(4-methoxyphenyl)methoxy]-2-(4-methylphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-5-9-17(10-6-15)21-23-20-19(4-3-13-22-20)24(21)26-14-16-7-11-18(25-2)12-8-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLNWDKVIHQUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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